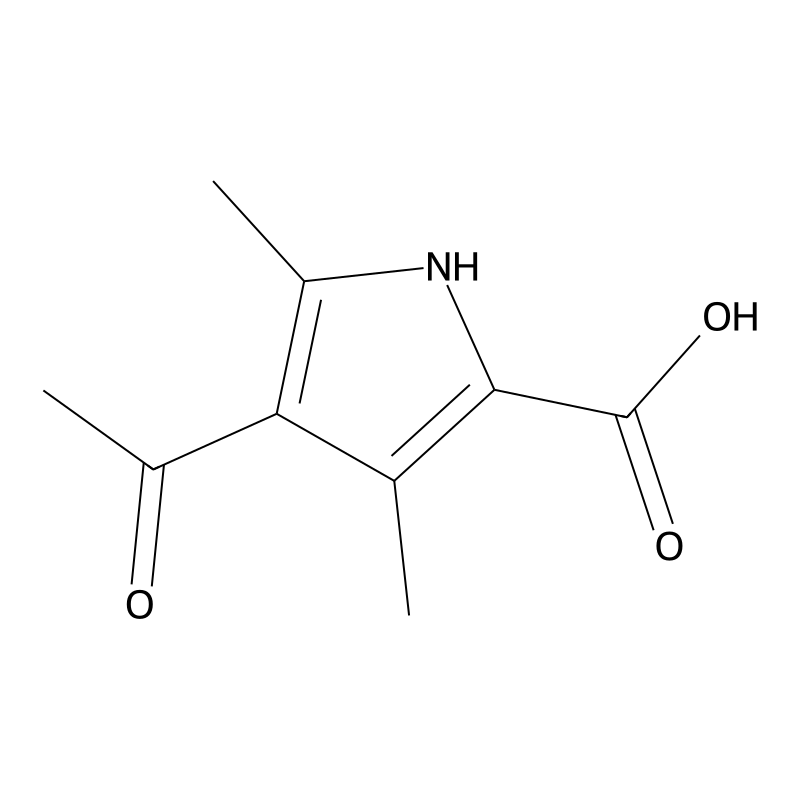

4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

- Chemical Databases: Information on 4-ADMCA is primarily found in chemical databases like PubChem [] and the NIST Chemistry WebBook. These resources provide details on the compound's structure, properties, and potentially related substances.

- Potential Research Areas: The structure of 4-ADMCA includes a pyrrole ring, a common functional group in many biologically active molecules. This suggests potential avenues for future research. Scientists might explore its properties in relation to:

- Medicinal Chemistry: Investigating if 4-ADMCA possesses any biological activity or if it can be modified to create new drug candidates.

- Organic Synthesis: Studying the synthesis and reactivity of 4-ADMCA to understand its behavior in chemical reactions.

4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound characterized by its pyrrole ring structure, which includes acetyl and carboxylic acid functional groups. Its molecular formula is and it has a molecular weight of approximately 181.19 g/mol . The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of both electrophilic and nucleophilic sites.

As mentioned earlier, research on 4-ADMCA's mechanism of action is unavailable. Its significance lies in its role as a precursor molecule for drugs with potential biological effects.

- Acidity: The carboxylic acid group suggests potential skin or eye irritation. Standard precautions for handling acidic chemicals should be followed.

- Unknown toxicity: Since detailed research is lacking, it's advisable to handle the compound with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.

The reactivity of 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid can be attributed to its functional groups:

- Acid-Base Reactions: The carboxylic acid group can donate a proton, making it a weak acid.

- Esterification: It can react with alcohols to form esters, particularly under acidic conditions.

- Nucleophilic Substitution: The acetyl group can undergo nucleophilic attack, facilitating various substitution reactions.

These reactions are fundamental in synthetic organic chemistry for creating derivatives of the compound.

Research indicates that 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid exhibits biological activities that may include:

- Antimicrobial Properties: Preliminary studies suggest potential antibacterial effects.

- Anti-inflammatory Effects: There is evidence pointing towards its role in reducing inflammation markers in biological assays.

Further investigation is required to fully elucidate its mechanisms of action and therapeutic potential.

Several methods have been developed for synthesizing 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid:

- Condensation Reactions: Typically involves the reaction of appropriate pyrrole derivatives with acetic anhydride or acetyl chloride.

- Cyclization Techniques: Utilizing precursors that undergo cyclization under acidic or basic conditions to form the pyrrole ring structure.

- Functional Group Modifications: Starting from simpler pyrrole derivatives and modifying them through various chemical transformations.

Each method offers different advantages in terms of yield and purity.

The applications of 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid span various fields:

- Pharmaceuticals: Potential use in drug development due to its biological activity.

- Agricultural Chemicals: May serve as a precursor for agrochemicals.

- Material Science: Its derivatives could be explored for use in polymers or coatings.

Interaction studies involving 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid typically focus on:

- Protein Binding: Investigating how the compound interacts with biological macromolecules.

- Enzyme Inhibition: Assessing its ability to inhibit specific enzymes related to disease pathways.

Such studies are crucial for understanding its pharmacokinetics and pharmacodynamics.

Several compounds share structural similarities with 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Acetyl-2,4-dimethylpyrrole | Contains additional methyl group; different position of acetyl | |

| 4-Acetylpyrrole | Simpler structure; lacks dimethyl substitutions | |

| 4-Methylpyrrole-2-carboxylic acid | Similar carboxylic acid functionality; fewer methyl groups |

Uniqueness

4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid stands out due to its specific arrangement of functional groups and substitution patterns, which contribute to its unique reactivity and potential biological activities compared to similar compounds. The presence of both an acetyl group and a carboxylic acid enhances its versatility in synthetic applications and biological interactions.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant